![molecular formula C6H5N5O B232725 4-Amino-2-pteridinol](/img/structure/B232725.png)
4-Amino-2-pteridinol
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Overview
Description
4-Amino-2-pteridinol is a chemical compound that belongs to the pteridine family. It is a white crystalline powder and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-pteridinol is not fully understood. However, it is known to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It inhibits the activity of dihydrofolate reductase, which leads to a decrease in the production of nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Amino-2-pteridinol in lab experiments is its ability to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate. This inhibition can be used to study the effects of decreased nucleotide production on cell proliferation and DNA synthesis. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations.
Future Directions
There are various future directions for the use of 4-Amino-2-pteridinol in scientific research. One direction is the development of new drugs that target dihydrofolate reductase. Another direction is the study of the effects of this compound on the regulation of enzymes involved in the biosynthesis of pteridines. Additionally, this compound can be used in the development of new anti-inflammatory and antioxidant drugs.
Conclusion:
In conclusion, this compound is a chemical compound that is widely used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. Although there are advantages and limitations to using this compound in lab experiments, there are various future directions for its use in the development of new drugs and in the study of pteridine biosynthesis.
Synthesis Methods
The synthesis of 4-Amino-2-pteridinol involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain this compound. This method is widely used in laboratories to synthesize this compound.
Scientific Research Applications
4-Amino-2-pteridinol is widely used in scientific research for various applications. It is used as a reagent in the synthesis of various compounds, including folate analogs. It is also used in the study of the biosynthesis of pteridines and the regulation of enzymes involved in this process. Additionally, this compound is used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-amino-3H-pteridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-4-3-5(9-2-1-8-3)11-6(12)10-4/h1-2H,(H3,7,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLMCRLXTUAWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030814 |
Source
|
Record name | 4-Amino-2(1H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22005-65-8 |
Source
|
Record name | 4-Amino-2(1H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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